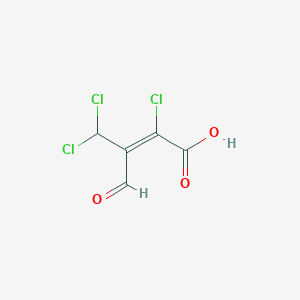

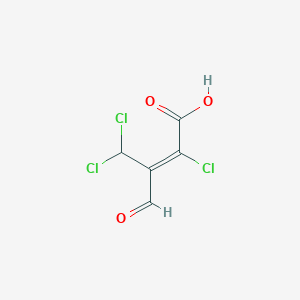

(E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid

Overview

Description

(E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid is a chemical compound . The molecule consists of 3 Hydrogen atoms, 5 Carbon atoms, 3 Oxygen atoms, and 3 Chlorine atoms, making a total of 14 atoms .

Molecular Structure Analysis

The molecular structure of (E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid can be analyzed using its 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile (SDF/MOL File) .Scientific Research Applications

Pharmacological and Biological Effects of Phenolic Acids

Phenolic acids, particularly Chlorogenic Acid (CGA), exhibit a range of biological and pharmacological effects. These effects include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and free radical scavenging activities. CGA's ability to modulate lipid metabolism and glucose regulation is notable, making it potentially beneficial in managing hepatic steatosis, cardiovascular diseases, diabetes, and obesity. Its hepatoprotective actions are especially significant in protecting against chemical or lipopolysaccharide-induced injuries. These findings suggest a wide spectrum of potential applications for CGA in food additives and therapeutic interventions, replacing synthetic antibiotics and thereby reducing medicinal costs (Naveed et al., 2018).

Nutraceutical and Food Additive Roles of Chlorogenic Acid

Chlorogenic acid is recognized not just for its health-promoting properties but also for its role as a food additive. It demonstrates significant anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, contributing to the treatment of metabolic syndrome. Its antimicrobial properties against a broad spectrum of organisms make it a valuable natural molecule for food preservation. Additionally, its antioxidant activity and protective properties against the degradation of other bioactive food compounds highlight its potential as a crucial component in dietary supplements and functional foods (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Toxicology and Environmental Impact of 2,4-D Herbicide

The 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide, an analog of the compound , is widely used in agriculture and urban settings. Its toxicological and environmental impacts have been a subject of extensive research. Studies focus on its toxicology, mutagenicity, environmental fate, and the efficacy of various advanced oxidation processes (AOPs) in degrading this compound. The understanding of 2,4-D's environmental behavior, risks, and degradation mechanisms is crucial for developing effective strategies for managing its use and mitigating its impact on ecosystems (Zuanazzi, Ghisi, & Oliveira, 2020).

Applications in Acidizing Operations for Oil and Gas Extraction

The study of organic acids, including the one , is crucial in acidizing operations for carbonate and sandstone formations in the oil and gas industry. Organic acids are alternatives to hydrochloric acid (HCl) for overcoming issues like high corrosion rates, lack of penetration, and sludging tendencies at high temperatures. These acids, including formic, acetic, citric, and lactic acids, have been utilized in formation damage removal, dissolution, and as iron sequestering agents. Understanding their roles, limitations, and advancements can guide present and future research in enhancing oil and gas extraction processes (Alhamad et al., 2020).

properties

IUPAC Name |

(E)-2,4,4-trichloro-3-formylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3O3/c6-3(5(10)11)2(1-9)4(7)8/h1,4H,(H,10,11)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYQBAWEAGLGPF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=C(C(=O)O)Cl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)/C(=C(/C(=O)O)\Cl)/C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021536 | |

| Record name | (2E)-2,4,4-Trichloro-3-formyl-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid | |

CAS RN |

115340-67-5 | |

| Record name | (E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115340-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115340675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2,4,4-Trichloro-3-formyl-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-TRICHLORO-3-FORMYL-2-BUTENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31GT1LW79B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E)-2-CHLORO-3-(DICHLOROMETHYL)-4-OXOBUTENOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

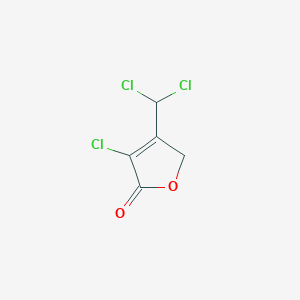

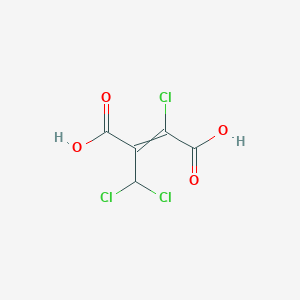

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)